![molecular formula C19H16N2O4S B2766927 N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1219913-85-5](/img/structure/B2766927.png)
N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O4S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
1. Tandem aza-Piancatelli Rearrangement/Michael Reaction
The synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via a tandem aza-Piancatelli rearrangement/Michael reaction highlights a methodological advancement. This process involves furan-2-yl(phenyl)methanol derivatives undergoing rearrangement with 2-aminothiophenol and 2-aminophenol, showcasing the compound's role in facilitating the formation of complex heterocycles (B. Reddy et al., 2012).
2. Decarboxylative Claisen Rearrangement
Another significant application is seen in the decarboxylative Claisen rearrangement reactions, where furan-2-ylmethyl derivatives serve as precursors to 2,3-disubstituted heteroaromatic products. This showcases its utility in synthesizing heteroaromatic compounds via a novel rearrangement pathway (D. Craig et al., 2005).
3. Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides
The compound's application extends to the synthesis of derivatives via a one-pot three-component synthesis. This process emphasizes the compound's versatility in creating a variety of derivatives under environmentally friendly conditions, showcasing its potential in green chemistry applications (R. Raju et al., 2022).
4. Anticancer Activity
Although excluding direct references to drug use and side effects, it's notable that derivatives of N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide have been investigated for their anticancer activity. The synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for anticancer activity illustrates the potential biomedical applications of this compound, focusing on the structural basis of its activity (V. Horishny et al., 2021).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-18(12-21-16-5-1-2-6-17(16)25-19(21)23)20(10-14-7-9-26-13-14)11-15-4-3-8-24-15/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLGBTCSZXYKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)N(CC3=CSC=C3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.